Rhodium nitrate

描述

属性

CAS 编号 |

10139-58-9 |

|---|---|

分子式 |

HNO3Rh |

分子量 |

165.919 g/mol |

IUPAC 名称 |

nitric acid;rhodium |

InChI |

InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |

InChI 键 |

SXUZODOWIKVCDO-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |

规范 SMILES |

[N+](=O)(O)[O-].[Rh] |

其他CAS编号 |

10139-58-9 |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rhodium (III) Nitrate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rhodium (III) nitrate, a key precursor in catalysis and materials science. This document details its chemical formula, complex structural chemistry, physicochemical properties, and synthesis protocols.

Chemical Formula and Speciation

Rhodium (III) nitrate is an inorganic compound with the general chemical formula Rh(NO₃)₃ . However, the anhydrous form of this salt has not been isolated. It is typically encountered as a hydrate, most commonly the dihydrate, Rh(NO₃)₃·2H₂O , or as an aqueous solution.[1]

The chemistry of rhodium (III) nitrate in aqueous solutions is complex due to the formation of various aquanitrato complexes. The speciation is highly dependent on the concentration of nitric acid. In solution, an equilibrium exists between several hexacoordinated rhodium (III) species. These mononuclear complexes are of the general formula [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ, where n can range from 1 to 4.[2] At lower nitric acid concentrations, the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, is the predominant species. As the nitric acid concentration increases, water ligands are progressively substituted by nitrate ligands.[2]

Structural Elucidation

The precise solid-state structure of simple rhodium (III) nitrate or its dihydrate is not well-documented. However, the structures of several complex rhodium nitrate salts have been characterized by X-ray crystallography, providing insight into the coordination chemistry of rhodium (III) with nitrate ligands.

Notable characterized complex salts include:

In aqueous solutions, X-ray diffraction and Raman spectroscopy studies suggest the presence of dimeric species, such as [(H₂O)₄Rh(OH)₂Rh(H₂O)₄]⁴⁺ .

A structurally characterized dimeric this compound compound is --INVALID-LINK--₄·4H₂O . The crystallographic data for this compound has been reported as follows:

-

Crystal System: Triclinic

-

Space Group: P-1

-

Cell Parameters:

-

a = 5.8763(2) Å

-

b = 9.4749(4) Å

-

c = 9.6249(3) Å

-

α = 79.905(1)°

-

β = 84.324(1)°

-

γ = 82.922(1)°

-

-

Calculated Density: 2.240 g/cm³[3]

Physicochemical Properties

Rhodium (III) nitrate is typically supplied as a dark orange-brown to red-brown solution.[4][5] The following table summarizes key quantitative data available for rhodium (III) nitrate and its solutions.

| Property | Value | Notes and Citations |

| Molecular Formula | Rh(NO₃)₃ | [1][4] |

| Molar Mass (anhydrous) | 288.92 g/mol | [1][5] |

| Appearance | Dark orange-brown to red-brown solution | [4][5] |

| Density of Solution | 1.41 g/mL at 25 °C | For a solution of unspecified concentration.[4] |

| Boiling Point of Solution | 100 °C | For an aqueous solution.[4] |

| Solubility | Soluble in water, alcohol, and acetone. | [4] |

| Storage Temperature | 0-6 °C | Recommended for solutions.[4] |

Experimental Protocols: Synthesis of Rhodium (III) Nitrate Solution

The synthesis of rhodium (III) nitrate solutions can be achieved through several methods, primarily involving the dissolution of a rhodium precursor in nitric acid. The following protocols are based on established patent literature and provide a general methodology.

Method 1: From Rhodium Hydroxide

This method involves the reaction of rhodium hydroxide with nitric acid.

Procedure:

-

Preparation of Rhodium Hydroxide: Rhodium hydroxide can be precipitated from a solution of a rhodium salt (e.g., rhodium chloride) by the addition of an alkali hydroxide solution (e.g., sodium hydroxide). The resulting precipitate is filtered and washed thoroughly with deionized water to remove impurities.[6]

-

Reaction with Nitric Acid: The washed rhodium hydroxide precipitate is then dissolved in nitric acid. A molar excess of nitric acid is typically used to ensure complete dissolution.[6][7] For example, to 100 g of wet rhodium hydroxide, 40 ml of 62% nitric acid can be added.[7]

-

Concentration: The resulting solution is concentrated by heating to drive the reaction to completion and to remove excess water. The solution volume may be reduced to 1/4 to 3/4 of the initial volume.[6]

Method 2: From Rhodium Black

This method utilizes rhodium black, a finely divided form of rhodium metal, as the starting material.

Procedure:

-

Dissolution in Sulfuric Acid: Rhodium black is first dissolved in concentrated sulfuric acid with heating.[6][7]

-

Precipitation of Rhodium Hydroxide: The pH of the resulting rhodium sulfate solution is adjusted to a neutral or basic level by the addition of an alkaline solution, which precipitates rhodium as rhodium hydroxide.[6][7]

-

Isolation and Washing: The rhodium hydroxide precipitate is separated by filtration and washed with pure water to remove residual sulfate and other impurities.[7]

-

Dissolution in Nitric Acid: The purified rhodium hydroxide is then dissolved in nitric acid to form the rhodium (III) nitrate solution.[6][7]

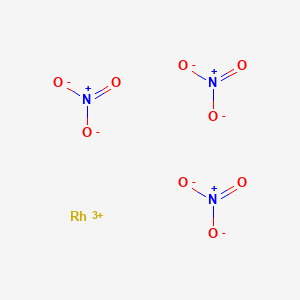

Visualizing Rhodium (III) Speciation in Nitric Acid

The following diagram illustrates the equilibrium of rhodium (III) species in an aqueous nitric acid solution. The progressive substitution of aqua ligands by nitrate ligands is a key feature of its solution chemistry.

Caption: Speciation of Rh(III) in aqueous nitric acid.

References

- 1. Rhodium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium(III) nitrate|lookchem [lookchem.com]

- 5. rhodiummaster.com [rhodiummaster.com]

- 6. EP0505339A1 - Process of preparing this compound solution - Google Patents [patents.google.com]

- 7. EP0349698A1 - Process for preparing this compound solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Rhodium(III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) nitrate, an inorganic compound with the formula Rh(NO₃)₃, is a key precursor in the synthesis of rhodium-based catalysts and materials. Its properties and reactivity are of significant interest to researchers in catalysis, materials science, and increasingly, in the field of drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of rhodium(III) nitrate, with a focus on its hydrated forms, which are more commonly encountered. The guide includes detailed data, experimental methodologies, and visualizations to support advanced research and application.

Physical Properties

Rhodium(III) nitrate is typically available as a hydrated salt, most commonly as the dihydrate, Rh(NO₃)₃·2H₂O. The anhydrous form has been a subject of theoretical analysis but has not been isolated as a stable compound.[1] The physical properties of the hydrated form are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | Rh(NO₃)₃ (anhydrous)[1][2] | Rh(NO₃)₃·2H₂O (dihydrate)[3] |

| Molecular Weight | 288.92 g/mol (anhydrous)[4][5] | 324.95 g/mol (dihydrate)[6] |

| Appearance | Yellow solid (anhydrous)[1] | Pink to yellowish-brown crystalline solid or powder[3][7] |

| Density | 1.41 g/cm³[1][8] | Data for the solution is often cited. |

| Melting Point | Decomposes | The commonly cited 100°C is the boiling point of its aqueous solution.[4][9] |

| Boiling Point | Decomposes | 100 °C (for aqueous solution)[4] |

| Solubility | Soluble in water, alcohol, and acetone.[4] | Some sources report insolubility in water, which may refer to the anhydrous form or hydrolysis in the absence of excess nitric acid.[10][11] The dihydrate is soluble in water.[3][12] |

Chemical Properties

Rhodium(III) nitrate exhibits characteristic chemical properties related to its oxidizing nature and its ability to serve as a precursor for various rhodium compounds and materials.

| Property | Description |

| Stability | The hydrated form is relatively stable at ambient temperatures.[10] |

| Decomposition | It begins to decompose upon heating to 255°C.[10] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx). |

| Reactivity | As a nitrate salt, it is a strong oxidizing agent. |

| Corrosivity | Aqueous solutions are corrosive.[10] |

Role as a Catalyst Precursor

The primary application of rhodium(III) nitrate is as a precursor for the synthesis of heterogeneous and homogeneous rhodium catalysts.[10][13] These catalysts are crucial in a variety of industrial chemical transformations.

-

Heterogeneous Catalysts: Rhodium(III) nitrate is used in the preparation of supported rhodium catalysts, for example, by impregnating a support material like alumina (Al₂O₃) followed by drying and calcination.[14][15]

-

Homogeneous Catalysts: It serves as a starting material for the synthesis of various rhodium complexes used in homogeneous catalysis.[5]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using the capillary method, which is a standard technique in many pharmacopeias.[16][17]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry rhodium(III) nitrate hydrate is packed into a thin-walled capillary tube to a height of 2-3 mm.[17]

-

Apparatus: A melting point apparatus with a heated block or oil bath and a calibrated thermometer or an automated instrument is used.[18]

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for an accurate determination.[18][19]

-

Observation: The temperatures at which the substance begins to melt (collapse point) and completely liquefies (clear point) are recorded as the melting range.[17] For pure substances, this range is typically narrow (0.5 – 1 °C).[17]

Synthesis of a Supported Rhodium Catalyst

The following is a generalized workflow for the preparation of a supported rhodium catalyst using rhodium(III) nitrate as a precursor.

Methodology:

-

Support Preparation: A high-surface-area support material, such as γ-alumina, is selected.

-

Impregnation: The support is impregnated with an aqueous solution of rhodium(III) nitrate. The concentration of the solution is calculated to achieve the desired rhodium loading on the support.

-

Drying: The impregnated support is dried to remove the solvent, typically in an oven at a controlled temperature (e.g., 120°C for several hours).[14][15]

-

Calcination: The dried material is then calcined at a higher temperature (e.g., ramped to 600°C) in a furnace.[14][15] This step decomposes the nitrate salt and leads to the formation of rhodium oxide nanoparticles dispersed on the support.

-

Reduction (Optional): The calcined catalyst may be subjected to a reduction step, for example, by heating in a stream of hydrogen gas, to convert the rhodium oxide to metallic rhodium nanoparticles.

Biological Activity and Relevance in Drug Development

While rhodium(III) nitrate itself is not a therapeutic agent, rhodium(III) complexes have garnered significant interest as potential anticancer drugs.[20][21] These complexes can be synthesized from rhodium precursors like rhodium(III) nitrate. The biological activity of these complexes is highly dependent on the coordinated ligands.

Mechanisms of Action of Rhodium(III) Complexes

-

DNA Interaction: Rhodium(III) complexes have been shown to bind to DNA, which is a primary target for many anticancer drugs.[20]

-

Enzyme Inhibition: Certain rhodium(III) complexes act as potent inhibitors of specific enzymes, such as protein kinases.[22]

-

Induction of Apoptosis: Many rhodium(III) complexes exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells through various signaling pathways.[23]

-

Inhibition of Signaling Pathways: Some rhodium(III) complexes have been found to inhibit critical cancer-related signaling pathways, such as the STAT3 signaling pathway.[22]

It is important to note that the nitrate anion in rhodium(III) nitrate can also have biological effects. For instance, nitrate reductase is an enzyme that can be inhibited by various compounds, and its activity is crucial in nitrogen metabolism.[24][25] However, research directly linking rhodium(III) nitrate to the inhibition of this or other specific enzymes is limited.

Visualizations

Workflow for Supported Catalyst Synthesis

Caption: Workflow for the synthesis of a supported rhodium catalyst.

Generalized Signaling Pathway Inhibition by Rhodium Complexes

Caption: Inhibition of a protein kinase signaling pathway by a rhodium(III) complex.

References

- 1. Rhodium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Rhodium(III) nitrate|lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Rhodium(III) nitrate dihydrate | H4N3O11Rh | CID 23165641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. americanelements.com [americanelements.com]

- 9. pgmschem.com [pgmschem.com]

- 10. Rhodium(III) nitrate | 10139-58-9 [chemicalbook.com]

- 11. 10139-58-9 CAS MSDS (Rhodium(III) nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Nitrate de rhodium(III) — Wikipédia [fr.wikipedia.org]

- 13. Rhodium Nitrate [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thinksrs.com [thinksrs.com]

- 17. mt.com [mt.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. scbt.com [scbt.com]

- 25. Molecular Mechanism of 14-3-3 Protein-mediated Inhibition of Plant Nitrate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Rhodium (III) Nitrate (CAS 10139-58-9): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rhodium (III) nitrate, identified by the CAS number 10139-58-9, is an inorganic compound of rhodium and nitric acid. While the anhydrous form, Rh(NO₃)₃, has been a subject of theoretical analysis, it is most commonly encountered as a hydrate or in an aqueous solution.[1] This guide provides a detailed overview of its chemical and physical properties, synthesis, applications in catalysis and materials science, and safety information.

Chemical and Physical Properties

Rhodium (III) nitrate is typically a brownish-red liquid in its solution form and a yellow solid as a hydrate.[1][2] It is soluble in water.[1] The solution's stability is maintained by the presence of free nitric acid, which prevents hydrolysis.[3]

Quantitative Data

The following tables summarize the key quantitative data for rhodium (III) nitrate.

| Identifier | Value |

| CAS Number | 10139-58-9 |

| Chemical Formula | Rh(NO₃)₃ (anhydrous) |

| Molecular Weight | 288.92 g/mol (anhydrous)[2] |

| Physical Property | Value |

| Physical State | Liquid (solution)[2] |

| Color | Brownish-red (solution)[2] |

| Solubility | Soluble in water[1] |

Synthesis and Speciation

Rhodium (III) nitrate solution can be prepared by dissolving rhodium hydroxide in nitric acid.[4] The concentration of the resulting solution is then typically increased by heating to drive off excess water.[4]

In aqueous nitric acid solutions, rhodium (III) exists as a series of aquanitrato complexes. The specific species present are dependent on the concentration of nitric acid.[2] The general equilibrium can be described as:

[Rh(H₂O)₆]³⁺ + nNO₃⁻ ⇌ [Rh(H₂O)₆₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ + nH₂O

Applications

Rhodium (III) nitrate is a versatile precursor for a variety of applications, primarily in the fields of catalysis and materials science.

Catalysis

Rhodium (III) nitrate serves as a precursor for the synthesis of rhodium-based catalysts, which are pivotal in numerous organic transformations.

Rhodium catalysts are highly effective for the hydrogenation of unsaturated compounds. While rhodium (III) nitrate itself is a precursor, it can be used to prepare active rhodium catalysts for reactions such as the reduction of arenes.[5]

Experimental Protocol: Preparation of a Rh/Al₂O₃ Catalyst for Arene Hydrogenation [6]

-

Support Impregnation: An aqueous solution of rhodium (III) nitrate is added to alumina (Al₂O₃) pellets via incipient wetness impregnation.

-

Drying: The impregnated pellets are dried in an oven at 120°C for 12 hours.

-

Calcination: The dried pellets are calcined in air at a specified temperature (e.g., 500°C) for 4 hours to decompose the nitrate and form rhodium oxide species on the alumina support.

-

Reduction: The calcined catalyst is then reduced under a flow of hydrogen gas at an elevated temperature (e.g., 400°C) to generate active rhodium metal nanoparticles.

Hydroformylation, or the "oxo" process, is a key industrial reaction for the production of aldehydes from alkenes. Rhodium-based catalysts, often prepared from precursors like rhodium (III) nitrate, are widely used due to their high activity and selectivity.[4] The catalytic cycle for rhodium-catalyzed hydroformylation of propylene is a well-established process.[7]

Materials Science

Rhodium (III) nitrate is a common precursor for the synthesis of rhodium nanoparticles. These nanoparticles have applications in catalysis and electronics. A typical synthesis involves the chemical reduction of a rhodium salt in the presence of a stabilizing agent.

Experimental Protocol: Synthesis of Rhodium Nanoparticles [8]

-

Precursor Solution: An aqueous solution of rhodium (III) nitrate is prepared.

-

Stabilizer Addition: A stabilizing agent, such as polyvinylpyrrolidone (PVP), is added to the solution.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added dropwise to the solution while stirring. The color of the solution will typically change, indicating the formation of nanoparticles.[8]

-

Purification: The resulting nanoparticle suspension is purified by centrifugation and washing to remove unreacted reagents and byproducts.

Rhodium nitrate can be a component in electroplating baths for depositing a thin layer of rhodium onto various substrates.[9] Rhodium plating provides a hard, corrosion-resistant, and aesthetically pleasing finish. The composition of the electroplating bath is critical for achieving a uniform and high-quality coating.

Typical Rhodium Electroplating Bath Components: [9]

-

Rhodium Source: Rhodium salt (e.g., this compound, rhodium sulfate)

-

Electrolyte: Acid (e.g., sulfuric acid)

-

Additives: Brighteners, levelers, and other agents to control the deposit properties.

Role in Drug Development

While direct applications of rhodium (III) nitrate in pharmaceuticals are not common, its role as a precursor for rhodium-based catalysts is significant in the synthesis of chiral drugs.[2][3] Asymmetric hydrogenation, often catalyzed by chiral rhodium phosphine complexes, is a powerful method for producing enantiomerically pure intermediates for active pharmaceutical ingredients (APIs).[2][3] The development of these catalysts frequently begins with a simple rhodium source like this compound.

Safety Information

Rhodium (III) nitrate and its solutions are hazardous and should be handled with appropriate safety precautions.

| Hazard Classification | Description |

| Oxidizer | May intensify fire. |

| Corrosive | Causes severe skin burns and eye damage. |

| Acute Toxicity | Harmful if swallowed or inhaled. |

| Sensitizer | May cause an allergic skin reaction. |

| Mutagenicity | Suspected of causing genetic defects. |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Store in a cool, dry, and well-ventilated area away from combustible materials.

-

Keep container tightly closed.

Spectroscopic Data

Spectroscopic techniques are crucial for characterizing rhodium (III) nitrate and its complexes.

| Spectroscopic Technique | Observations |

| UV-Vis | Aqueous solutions of rhodium (III) nitrate exhibit characteristic absorption bands in the UV-visible region, which are dependent on the specific aquanitrato species present in the solution. |

| Infrared (IR) | The IR spectra of this compound complexes show characteristic vibrational modes for the nitrate ligands. The positions of these bands can indicate whether the nitrate is coordinated as a monodentate or bidentate ligand. |

| ¹⁰³Rh NMR | ¹⁰³Rh NMR spectroscopy is a powerful tool for studying the speciation of rhodium in solution. The chemical shift is highly sensitive to the coordination environment of the rhodium atom. |

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. technology.matthey.com [technology.matthey.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Planar-Chiral Rhodium(III) Catalyst with a Sterically Demanding Cyclopentadienyl Ligand and Its Application in the Enantioselective Synthesis of Dihydroisoquinolones. | Semantic Scholar [semanticscholar.org]

Navigating the Complex World of Rhodium Nitrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium, a rare and precious platinum group metal, plays a pivotal role in a myriad of applications, from industrial catalysis to the intricate world of drug development.[1] The efficacy of rhodium-based compounds in these fields is intrinsically linked to their chemical form, or speciation, in aqueous environments. Rhodium(III) nitrate, a common precursor, exhibits a rich and dynamic speciation in solution, influenced by factors such as pH, concentration, and the presence of other coordinating ligands. Understanding this complex behavior is paramount for controlling reaction outcomes, optimizing catalytic activity, and designing effective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the aqueous speciation of rhodium nitrate, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical equilibria.

Core Concepts: The Speciation Landscape of Rhodium(III)

In aqueous solution, rhodium(III) exists primarily as the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. This octahedral complex is the starting point for a cascade of possible transformations, primarily driven by two key processes: nitrate coordination and hydrolysis.

Nitrate Coordination

In the presence of nitrate ions, the aqua ligands in the primary coordination sphere of the rhodium ion can be sequentially replaced by nitrato ligands. This equilibrium is heavily dependent on the nitric acid concentration.[2] In solutions with increasing nitric acid concentration, a series of aquanitrato complexes are formed. The mononuclear complexes [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (where n = 1–4) have been identified as the predominant species in nitric acid solutions with rhodium concentrations in the range of 0.2–1.3 M.[2]

Hydrolysis and Polymerization

The hexaaquarhodium(III) ion is acidic and undergoes hydrolysis, a reaction in which a coordinated water molecule deprotonates to form a hydroxo ligand. This process is highly pH-dependent, with increasing pH favoring the formation of hydroxo and aqua-hydroxo complexes. As the pH rises, these monomeric species can further react to form polynuclear, bridged complexes, a process known as olation. This can lead to the formation of dimers, trimers, and eventually the precipitation of rhodium(III) hydroxide.[3][4]

Quantitative Data on Rhodium(III) Speciation

A thorough understanding of the speciation of this compound requires quantitative data on the stability of the various complexes formed. The following tables summarize the key thermodynamic constants governing these equilibria.

Table 1: Thermodynamic Stability Constants (βi) for the Formation of Rhodium(III)-Nitrato Complexes

The following equilibria describe the stepwise formation of nitrato complexes:

[Rh(H₂O)₆]³⁺ + iNO₃⁻ ⇌ [Rh(H₂O)₆₋ᵢ(NO₃)ᵢ]⁽³⁻ⁱ⁾⁺ + iH₂O

| Species | Log βi |

| [Rh(H₂O)₅(NO₃)]²⁺ (β₁) | ~ 0 |

| cis-[Rh(H₂O)₄(NO₃)₂]⁺ (β₂) | ~ -1 |

| trans-[Rh(H₂O)₄(NO₃)₂]⁺ (β₂) | ~ -1 to -2 |

| mer-[Rh(H₂O)₃(NO₃)₃] (β₃) | ~ -2 |

| fac-[Rh(H₂O)₃(NO₃)₃] (β₃) | ~ -2 |

| cis-[Rh(H₂O)₂(NO₃)₄]⁻ (β₄) | ~ -4 |

| trans-[Rh(H₂O)₂(NO₃)₄]⁻ (β₄) | ~ -4 |

Data sourced from solutions equilibrated for extended periods. The constants show a decrease in stability with an increasing number of coordinated nitrate groups.[1]

Table 2: Hydrolysis Constants for Rhodium(III) at 298 K

The hydrolysis of the hexaaquarhodium(III) ion can be described by the following equilibrium:

[Rh(H₂O)₆]³⁺ ⇌ [Rh(H₂O)₅(OH)]²⁺ + H⁺

| Equilibrium Reaction | log K (at infinite dilution) |

| Rh³⁺ + H₂O ⇌ RhOH²⁺ + H⁺ | -3.09 ± 0.1 |

| Rh³⁺ + 2H₂O ⇌ Rh(OH)₂⁺ + 2H⁺ | -6.52 |

| 2Rh³⁺ + 2H₂O ⇌ Rh₂(OH)₂⁴⁺ + 2H⁺ | -4.4 |

Data compiled from various sources.[3]

Speciation at Physiological pH: Implications for Drug Development

For researchers in drug development, understanding the speciation of this compound under physiological conditions (pH ~7.4) is critical. At this pH, the hydrolysis of the [Rh(H₂O)₆]³⁺ ion is significant. Based on the hydrolysis constants, the predominant species at neutral pH are expected to be a mixture of aqua-hydroxo complexes, such as [Rh(H₂O)₅(OH)]²⁺ and [Rh(H₂O)₄(OH)₂]⁺, and potentially small oligomers.

It is important to note that in a biological medium, such as phosphate-buffered saline (PBS) or cell culture media, the speciation will be further complicated by the presence of other potential ligands like phosphate, chloride, and various organic molecules. These can compete with water and hydroxide for coordination to the rhodium center.[5] For instance, studies on other rhodium(III) complexes have shown that they can undergo ligand exchange reactions with biological nucleophiles like amino acid residues in proteins.[5] Therefore, while the fundamental hydrolysis pathway provides a basis, the precise speciation in a complex biological environment is likely to be a dynamic mixture of various complexes. This highlights the necessity for direct experimental investigation of this compound speciation in relevant biological media.

Visualizing Rhodium Speciation: Signaling Pathways and Workflows

The complex equilibria governing rhodium speciation can be effectively visualized using diagrams. The following diagrams, rendered using the DOT language, illustrate these relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity and Transformation of Antimetastatic and Cytotoxic Rhodium(III)-Dimethyl Sulfoxide Complexes in Biological Fluids: An XAS Speciation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isolation of Rhodium Nitrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of various rhodium(III) nitrate complexes. It includes detailed experimental protocols, quantitative data on the physicochemical properties of these complexes, and a visual representation of the speciation of rhodium(III) in nitric acid solutions. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are working with rhodium compounds.

Synthesis of Rhodium(III) Nitrate Solutions

A common precursor for the synthesis of solid rhodium nitrate complexes is a "this compound solution." This solution can be prepared from various starting materials, with rhodium(III) hydroxide being a frequently used intermediate to ensure a halide-free product.

Experimental Protocol: Preparation of Rhodium(III) Nitrate Solution from Rhodium(III) Chloride

This protocol outlines the conversion of rhodium(III) chloride to a rhodium(III) nitrate solution via a rhodium(III) hydroxide intermediate.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Potassium hydroxide (KOH) solution (e.g., 4 M)

-

Nitric acid (HNO₃), concentration adjusted as needed (e.g., to 282 g/L)

-

Heated distilled water (90 °C)

Procedure:

-

Precipitation of Rhodium(III) Hydroxide: A solution of potassium hydroxide is added to a rhodium(III) chloride solution to adjust the pH to 8.0, resulting in the precipitation of rhodium(III) hydroxide.[1]

-

Washing the Precipitate: The rhodium(III) hydroxide precipitate is filtered and thoroughly washed with hot distilled water (90 °C) to remove chloride and other soluble impurities.[1]

-

Dissolution in Nitric Acid: The purified rhodium(III) hydroxide (containing a known amount of rhodium, e.g., 30 g) is then dissolved in a specific volume of nitric acid (e.g., 250 mL of 282 g/L HNO₃).[1]

-

Concentration (Optional but Recommended): The resulting solution can be concentrated by heating (e.g., in a water bath at 95 °C) to a fraction of its initial volume (e.g., to about 1/3). This step can help to ensure the complete conversion to the desired this compound species.[2]

Synthesis and Isolation of Solid this compound Complexes

The this compound solution serves as a versatile starting material for the crystallization of various solid-state this compound complexes, often by the addition of counter-ions.

Synthesis of Tetraalkylammonium Salts of Rhodium(III) Nitrate Complexes

Several rhodium(III) nitrate complexes with tetraalkylammonium cations have been synthesized and characterized.[3] These complexes are valuable as soluble sources of rhodium(III) nitrate in non-aqueous solvents.

General Procedure: The synthesis of these complexes generally involves the reaction of a "this compound solution" with a solution of the desired tetraalkylammonium nitrate.[3]

-

Starting Materials: this compound solution, Tetramethylammonium nitrate ((CH₃)₄NNO₃) solution.

-

Procedure: A solution of tetramethylammonium nitrate is added to a this compound solution. The resulting mixture is allowed to crystallize. The crystals are then collected by filtration, washed with a small amount of cold water, and dried.

-

Starting Materials: this compound solution, Tetraethylammonium nitrate ((C₂H₅)₄NNO₃) solution.

-

Procedure: A solution of tetraethylammonium nitrate is added to a this compound solution. The mixture is allowed to stand for crystallization. The resulting crystals are isolated by filtration, washed with a minimal amount of cold water, and subsequently dried.

Data Presentation

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of this compound complexes. The vibrational frequencies of the nitrate group in IR spectra can indicate its coordination mode (monodentate, bidentate, or ionic). 103Rh NMR, although challenging due to the low sensitivity of the nucleus, provides direct information about the rhodium center's electronic environment.[4]

Table 1: Representative Infrared Spectroscopy Data for Coordinated Nitrate Groups

| Coordination Mode | ν(N=O) (cm⁻¹) | νₛ(NO₂) (cm⁻¹) | νₐₛ(NO₂) (cm⁻¹) | δ(ONO) (cm⁻¹) |

| Monodentate | ~1480-1500 | ~1270-1300 | ~990-1020 | ~800-820 |

| Bidentate | ~1450-1480 | ~1220-1250 | ~1020-1040 | ~800-810 |

| Ionic | ~1390 | ~830 | - | - |

Note: The exact frequencies can vary depending on the specific complex and its environment. Data is generalized from typical ranges for metal nitrate complexes.

Table 2: Representative ¹⁰³Rh NMR Chemical Shift Ranges for Rh(III) Complexes

| Complex Type | Chemical Shift Range (ppm) |

| [Rh(H₂O)₆]³⁺ | ~0 |

| [Rh(H₂O)₆₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ | Varies with n and isomer |

| Rh(III) organometallics | Wide range, highly dependent on ligands |

Note: ¹⁰³Rh NMR chemical shifts are highly sensitive to the ligand environment, solvent, and temperature. The values are referenced to a standard, and the range can be extensive.[4]

Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound complexes. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Table 3: Generalized Thermal Decomposition Data for a Hypothetical Hydrated this compound Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 1 | 80 - 150 | 5 - 10 | Loss of water of hydration |

| 2 | 200 - 300 | 40 - 50 | Decomposition of nitrate ligands to nitrogen oxides |

| 3 | > 300 | 10 - 15 | Final decomposition to rhodium oxide |

Note: This table is illustrative. The actual decomposition profile will depend on the specific complex, its stoichiometry, and the heating rate.

Visualization of Rhodium(III) Speciation in Nitric Acid

The composition of a this compound solution is highly dependent on the concentration of nitric acid. The following diagram illustrates the equilibrium between different aquanitrato rhodium(III) species as the nitric acid concentration changes. This speciation is crucial for understanding which complex will preferentially crystallize under different conditions.

Caption: Speciation of Rh(III) in nitric acid solution.

Experimental Workflow for Synthesis and Isolation

The following diagram outlines the general workflow for the synthesis and isolation of a solid tetraalkylammonium this compound complex from a this compound solution.

Caption: General workflow for this compound complex isolation.

Conclusion

The synthesis and isolation of this compound complexes are fundamental to advancing research in catalysis, materials science, and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for the preparation and characterization of these important compounds. Understanding the speciation of rhodium(III) in nitric acid is key to controlling the synthesis and obtaining the desired complex. Further research into the reactivity and applications of these complexes will undoubtedly continue to be a fruitful area of investigation.

References

rhodium nitrate health and safety data sheet

An In-depth Technical Guide to the Health and Safety of Rhodium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound, intended for use by professionals in research and development. The following sections detail the physical and chemical properties, hazard classifications, handling and emergency protocols, and toxicological data.

Chemical and Physical Properties

Rhodium(III) nitrate, with the chemical formula Rh(NO₃)₃, is an inorganic compound that serves as a precursor for the synthesis of rhodium.[1][2] It is a highly water-soluble crystalline solid.[3] The nitrate anion is a polyatomic ion with a formal charge of -1, composed of a single nitrogen atom ionically bound to three oxygen atoms.[3]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | Rh(NO₃)₃ | [1] |

| Molar Mass | 288.92 g/mol | [1] |

| Appearance | Yellow solid / Dark orange-brown to red-brown solution | [1][4] |

| Solubility in water | Soluble | [1][5] |

| Density | 1.41 g/cm³ | [1] |

| CAS Number | 10139-58-9 | [1][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] It is an oxidizing agent and can cause or intensify fire.[7] It is corrosive and can cause severe skin burns and serious eye damage.[7] Ingestion and inhalation can be harmful.[5][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 3 | H272: May intensify fire; oxidizer[7] |

| Skin corrosion/irritation | 1B/1A | H314: Causes severe skin burns and eye damage[7][8] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[4] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Corrosive to metals | 1 | H290: May be corrosive to metals[4][9] |

| Skin sensitization | 1A | H317: May cause an allergic skin reaction[4] |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects[9] |

| Hazardous to the aquatic environment, acute | 1 | H400: Very toxic to aquatic life[4] |

| Hazardous to the aquatic environment, chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[9] |

Pictograms:

GHS03: Oxidizing[1] GHS05: Corrosive[1] GHS08: Health hazard[1] GHS09: Environmental hazard[1]

Experimental Protocols: Handling, Storage, and Emergency Procedures

Handling

-

Ventilation: Use only under a chemical fume hood to ensure adequate ventilation.[8][9]

-

Personal Contact: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[6][8]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Immediately change contaminated clothing.[7]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][9]

-

Combustible Materials: Keep away from clothing and other combustible materials.[9]

Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store in the original container. Do not store in metal containers.[9]

-

Incompatible Materials: Do not store near combustible materials. Avoid storage with reducing agents.[5]

-

Storage Area: Store in a corrosives area.[8][9] Store locked up.[7][10]

First Aid Measures

A first aider should always protect themselves. Show the safety data sheet to the doctor in attendance.

Table 3: First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10][11] For small fires, use flooding quantities of water.[5]

-

Unsuitable Extinguishing Media: No information available.[10] Do not use dry chemicals, CO2, or foam on small fires.[5]

-

Specific Hazards: The product is an oxidizer and its contact with combustible/organic material may cause fire.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and rhodium/rhodium oxides.[7][8]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[7][8]

-

Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.[7][8]

-

Containment and Cleaning Up: For spills, soak up with inert absorbent material and keep in suitable, closed containers for disposal.[8][10] For solids, sweep up and shovel.[7]

Visualization of Protocols and Relationships

Below are diagrams illustrating key safety workflows and logical relationships for handling this compound.

Toxicological Information

This compound and its solutions can cause severe health effects upon exposure.

-

Acute Effects:

-

Ingestion: Harmful if swallowed.[4] Accidental ingestion may be seriously damaging to health, with animal experiments indicating that ingestion of less than 40 grams may be fatal.[5] It can produce severe chemical burns in the oral cavity and gastrointestinal tract.[5]

-

Inhalation: Inhalation of vapors, mists, or fumes may be harmful and can cause respiratory irritation and lung edema.[5] Corrosive acids can lead to coughing, choking, and damage to mucous membranes.[5]

-

Skin Contact: Causes severe chemical burns.[5] Skin contact may be damaging to health, with potential for systemic effects following absorption.[5] Open cuts or irritated skin should not be exposed.[5]

-

Eye Contact: Causes severe eye damage and chemical burns.[5] Direct contact can produce pain, tearing, and sensitivity to light.[5]

-

-

Chronic Effects:

-

Prolonged or repeated exposure to acidic materials may lead to erosion of teeth and ulceration of the mouth lining.[5] It can also cause irritation of the airways, leading to chronic breathing difficulties.[5]

-

There is limited evidence that long-term occupational exposure may have cumulative health effects.[5]

-

-

Carcinogenicity:

-

This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7]

-

References

- 1. Rhodium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. rhodiummaster.com [rhodiummaster.com]

- 3. americanelements.com [americanelements.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Page loading... [guidechem.com]

- 7. afgsci.com [afgsci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Thermodynamic Properties of Rhodium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) nitrate, an inorganic compound of rhodium and nitric acid, is a material of significant interest, primarily as a precursor in the synthesis of rhodium-containing catalysts. While its applications are noteworthy, a comprehensive, publicly available dataset of its standard thermodynamic properties—such as enthalpy of formation, Gibbs free energy of formation, and standard molar entropy—is conspicuously scarce. This is largely because the anhydrous form, Rh(NO₃)₃, has been a subject of theoretical analysis but has not been experimentally isolated[1]. The compound is typically handled as a hydrate or in an aqueous solution, which complicates the determination of standard thermodynamic values for the simple salt. This guide provides a thorough overview of the known physical and chemical properties of rhodium(III) nitrate, detailed experimental protocols for its synthesis and thermal analysis, and visualizations of these processes to aid in research and development.

Physicochemical Properties

While standard thermodynamic data is limited, a number of physical and chemical properties of rhodium(III) nitrate have been characterized. These are essential for its handling, application, and for further experimental studies.

Table 1: Physical and Chemical Properties of Rhodium(III) Nitrate

| Property | Value | Reference(s) |

| Chemical Formula | Rh(NO₃)₃ | [1][2] |

| Molar Mass | 288.92 g/mol | [1][3] |

| Appearance | Yellow solid (anhydrous, theoretical); Dark orange/red solution (aqueous) | [1][4] |

| CAS Number | 10139-58-9 | [4] |

| Common Forms | Dihydrate (Rh(NO₃)₃·2H₂O), Aqueous solution | [1][5] |

| Solubility in water | Soluble | [1] |

| Solution Stability | Stabilized by up to 6% free nitric acid to prevent hydrolysis | [4] |

Experimental Protocols

The following sections detail standardized procedures for the synthesis of rhodium(III) nitrate solutions and for conducting thermal analysis to understand its decomposition characteristics.

Synthesis of Rhodium(III) Nitrate Solution

This protocol outlines a prevalent method for the laboratory preparation of an aqueous solution of rhodium(III) nitrate from rhodium hydroxide.

Objective: To synthesize a stable aqueous solution of rhodium(III) nitrate for use as a precursor or for further studies.

Materials:

-

Rhodium hydroxide (Rh(OH)₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled or deionized water

-

Glass reaction vessel with a condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

Procedure:

-

Preparation of Rhodium Hydroxide: Rhodium hydroxide can be prepared by precipitation from a solution of a rhodium salt (e.g., rhodium chloride) through the addition of an alkali hydroxide (e.g., sodium hydroxide). The resulting precipitate should be washed thoroughly with deionized water to remove residual ions.

-

Reaction with Nitric Acid:

-

Introduce a pre-weighed amount of the washed rhodium hydroxide precipitate into the reaction vessel.

-

Add a stoichiometric excess of concentrated nitric acid. A molar ratio of nitric acid to rhodium between 3:1 and 5:1 is recommended to ensure the reaction proceeds to completion and to provide excess acid for the stability of the final solution.

-

Commence stirring of the mixture.

-

-

Heating and Concentration:

-

Gently heat the mixture to a temperature between 70 °C and 100 °C.

-

Maintain heating and stirring until the rhodium hydroxide is fully dissolved, resulting in a clear, dark orange to red solution.

-

For a more concentrated solution, the volume can be reduced by continued heating. A common practice is to heat the solution until its volume is reduced to between one-quarter and three-quarters of the initial volume.

-

-

Final Product:

-

Once the desired concentration is achieved, allow the solution to cool to ambient temperature.

-

The product is an aqueous solution of rhodium(III) nitrate, with stability enhanced by the presence of free nitric acid.

-

Thermal Analysis of Rhodium(III) Nitrate Hydrate

This protocol provides a general framework for investigating the thermal stability and decomposition pathway of rhodium(III) nitrate hydrate using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Objective: To characterize the thermal decomposition of rhodium(III) nitrate hydrate by identifying the temperature ranges of mass loss and the nature of the associated thermal events.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DTA)

-

Inert sample crucibles (e.g., alumina, platinum)

-

Analytical balance (for sample preparation)

-

A controlled atmosphere system (e.g., for nitrogen, argon, or air)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small sample of rhodium(III) nitrate hydrate, typically between 5 and 10 mg, into a tared TGA/DTA crucible.

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (which is usually empty) into the TGA/DTA instrument.

-

Purge the furnace with the selected gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create the desired atmosphere.

-

-

Thermal Program:

-

Initiate a thermal program to heat the sample from ambient temperature to a final temperature, for instance, 1000 °C, at a constant heating rate, such as 10 °C/min.

-

-

Data Acquisition:

-

The instrument will continuously record the sample mass (TGA curve) and the temperature difference between the sample and the reference (DTA curve) as a function of the furnace temperature.

-

-

Data Analysis:

-

TGA Curve: The TGA curve is analyzed to pinpoint the temperatures at which weight loss occurs. The percentage of weight loss in each step can be correlated to the loss of specific moieties, such as water of hydration or nitrate groups.

-

DTA Curve: The DTA curve is examined to identify endothermic events (e.g., dehydration, melting, decomposition) and exothermic events (e.g., crystallization, oxidation), which appear as peaks.

-

Visualizations of Experimental and Logical Workflows

To further clarify the processes described, the following diagrams illustrate the synthesis and analysis workflows.

Caption: Workflow for the synthesis of this compound solution.

Caption: Experimental workflow for TGA/DTA of this compound.

References

Navigating the Solubility of Rhodium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of rhodium (III) nitrate. Given the nuanced and sometimes conflicting information available in scientific literature, this document focuses on providing a clear summary of qualitative solubility and details robust experimental protocols for its quantitative determination. This guide is intended to be a valuable resource for researchers and professionals working with rhodium compounds in catalytic, synthetic, and pharmaceutical applications.

Introduction to Rhodium (III) Nitrate

Rhodium (III) nitrate, with the chemical formula Rh(NO₃)₃, is an important precursor for the synthesis of various rhodium-containing catalysts and materials. It is often supplied as a dark orange-brown aqueous solution. The anhydrous form of rhodium nitrate has been a subject of theoretical analysis but has not been isolated. More commonly encountered is the dihydrate, Rh(NO₃)₃·2H₂O, a pink crystalline solid. The state of hydration can significantly influence its solubility properties.

Qualitative Solubility of Rhodium (III) Nitrate

The solubility of rhodium (III) nitrate is not extensively documented in terms of precise quantitative measures. The available literature presents some conflicting information, particularly regarding its solubility in water. The dihydrate form is generally reported to be soluble in water.[1] A summary of the qualitative solubility across different solvents is presented in Table 1.

Table 1: Qualitative Solubility of Rhodium (III) Nitrate in Various Solvents

| Solvent | Qualitative Solubility | Source(s) |

| Water | Soluble / Insoluble (conflicting reports) | [2][3] |

| Water (Dihydrate form) | Soluble | [1][4] |

| Alcohol | Soluble | [2][5] |

| Acetone | Soluble | [2][5] |

| Ethanol | Sparingly Soluble to Soluble | [6][7] |

| Ammonia Solutions | Soluble | [2] |

| Hydroxides | Soluble | [2] |

| Carbonates | Soluble | [2] |

| Acetic Acid | Soluble | [2] |

| Nitric Acid | Soluble (used in preparation) | [7][8] |

Note: The conflicting reports on water solubility may be due to differences in the hydration state of the this compound used, the presence of free nitric acid in solutions which can prevent hydrolysis, or the specific experimental conditions.

Experimental Protocols for Determining this compound Solubility

Accurate determination of this compound solubility requires a systematic approach. The following section outlines detailed methodologies for quantifying the solubility of this compound in a given solvent.

General Principle: Equilibrium Solubility Determination

The most common method for determining the solubility of a solid in a liquid is the shake-flask method, which aims to establish a thermodynamic equilibrium between the dissolved and undissolved solute.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility, particularly for salts that are highly soluble.

Materials:

-

Rhodium (III) nitrate (solid form)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Evaporating dish or crucible

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[9][10]

-

-

Separation of the Saturated Solution:

-

Allow the mixture to stand at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibrium temperature.

-

Filter the withdrawn solution to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh a clean, dry evaporating dish or crucible.[11]

-

Transfer the known volume of the filtered saturated solution to the dish.

-

Evaporate the solvent gently using a hot plate or water bath.

-

Once the solvent is evaporated, dry the dish containing the this compound residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.[12]

-

Calculate the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of saturated solution) x 100

-

Spectroscopic and Spectrometric Methods

For lower solubility or for more precise measurements, spectroscopic and spectrometric techniques are preferred. These methods determine the concentration of rhodium in the saturated solution.

3.3.1. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS)

ICP-OES and ICP-MS are highly sensitive techniques for elemental analysis.

Procedure:

-

Prepare a Saturated Solution: Follow step 1 from the Gravimetric Method.

-

Separate the Saturated Solution: Follow step 2 from the Gravimetric Method.

-

Prepare a Calibration Curve:

-

Analyze the Sample:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the rhodium concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same ICP-OES or ICP-MS method.

-

-

Calculate Solubility:

-

Determine the concentration of rhodium in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

3.3.2. UV-Visible Spectrophotometry

This method is applicable if the this compound solution has a distinct absorbance in the UV-Visible spectrum.

Procedure:

-

Prepare a Saturated Solution: Follow step 1 from the Gravimetric Method.

-

Separate the Saturated Solution: Follow step 2 from the Gravimetric Method.

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve (Beer-Lambert Law).[17]

-

-

Analyze the Sample:

-

Dilute a known volume of the filtered saturated solution to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, taking into account the dilution. This is the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While precise, universally agreed-upon quantitative solubility data for rhodium (III) nitrate in various solvents remains elusive, this guide provides a framework for its empirical determination. The conflicting qualitative reports in the literature underscore the importance of careful experimental work, paying close attention to the hydration state of the this compound and the experimental conditions. The detailed protocols provided herein, utilizing gravimetric, ICP-OES/MS, and UV-Visible spectrophotometric methods, offer robust approaches for researchers to accurately determine the solubility of this compound in their specific solvent systems, thereby aiding in the design and optimization of chemical processes and formulations.

References

- 1. Page loading... [guidechem.com]

- 2. Rhodium(III) nitrate CAS#: 10139-58-9 [m.chemicalbook.com]

- 3. Rhodium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. pgmschem.com [pgmschem.com]

- 5. Rhodium(III) nitrate|lookchem [lookchem.com]

- 6. Rhodium(III) nitrate [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Johnson Matthey [matthey.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 14. s27415.pcdn.co [s27415.pcdn.co]

- 15. kbcc.cuny.edu [kbcc.cuny.edu]

- 16. researchgate.net [researchgate.net]

- 17. chemlab.truman.edu [chemlab.truman.edu]

Methodological & Application

Application Notes and Protocols: Rhodium Nitrate as a Precursor for Heterogeneous Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodium nitrate (Rh(NO₃)₃) is a widely utilized precursor for the synthesis of heterogeneous rhodium catalysts due to its good solubility in water and the ease of decomposition of the nitrate anion, which minimizes residual impurities that could poison the catalyst.[1][2][3] Supported rhodium catalysts are crucial in a variety of industrial applications, including automotive exhaust treatment, hydrogenation of functional groups, and oxidation reactions.[4][5][6][7][8][9][10] This document provides detailed application notes and experimental protocols for the preparation, characterization, and use of heterogeneous catalysts derived from this compound.

Data Presentation: Catalyst Synthesis Parameters and Performance

The following tables summarize key quantitative data for the preparation and performance of rhodium-based heterogeneous catalysts using this compound as a precursor.

Table 1: Synthesis Parameters for Supported Rhodium Catalysts

| Catalyst Composition | Support Material | Rhodium Loading (wt%) | Preparation Method | Drying Conditions | Calcination/Reduction Conditions | Reference |

| Rh/γ-Al₂O₃ | γ-Al₂O₃ | 0.05 - 0.1 | Incipient Wetness Impregnation | 120 °C for 4 h in static air | Ramped to 600 °C at 1 °C/min and held for 4 h | [4][5] |

| Rh/γ-Al₂O₃ | γ-Al₂O₃ (Puralox Sasol) | 0.1 | Wetness Impregnation | Not specified | Calcined at 500 °C for 8 h | [4][5] |

| RhOₓ/CeᵧPr₁₋ᵧO₂ | CeO₂, Ce₀.₉Pr₀.₁O₂, Ce₀.₅Pr₀.₅O₂ | Not specified | Impregnation (water, ethanol, or acetone solvent) | Not specified | Not specified | [11] |

| Rh/Al₂O₃ | Al₂O₃ | 0.1 and 1 | Incipient Wetness Impregnation | Not specified | Aged under lean, rich, inert, and cyclic protocols | [12] |

| Rh/HAP | Hydroxyapatite (HAP) | 1 | Impregnation | Not specified | Calcined at 500 °C | [13] |

Table 2: Performance Data of Rhodium Catalysts in Various Reactions

| Catalyst | Reaction | Key Performance Metrics | Reaction Conditions | Reference |

| 0.05% Rh/Al₂O₃ | CO Oxidation | Apparent activation energies: 100–110 kJ/mol | CO = 8400–13,000 ppm, CO/O₂ = 0.9, total flowrate = 500–750 sccm | [5] |

| Rh/HAP-10.5 | N₂O Decomposition | T₅₀ (temperature for 50% conversion) = 250 °C | Not specified | [13] |

| Rh/Al₂O₃ | N₂O Decomposition | T₅₀ = 289 °C | Not specified | [13] |

| Rh/TiO₂ | N₂O Decomposition | T₅₀ = 310 °C | Not specified | [13] |

| Rh/SiO₂ | N₂O Decomposition | T₅₀ = 324 °C | Not specified | [13] |

Experimental Protocols

Protocol 1: Preparation of Rh/γ-Al₂O₃ Catalyst by Incipient Wetness Impregnation

This protocol details the synthesis of a supported rhodium catalyst on a gamma-alumina support, a common catalyst for oxidation reactions.[4][5]

Materials:

-

Rhodium(III) nitrate solution (e.g., 10% w/w Rh in >5 wt % HNO₃ solution)

-

γ-Al₂O₃ support

-

Deionized water

-

Muffle furnace

-

Tube furnace

Procedure:

-

Calculate the required volume of this compound solution: Determine the amount of this compound solution needed to achieve the desired weight loading of rhodium on the γ-Al₂O₃ support.

-

Impregnation: Add the calculated volume of the this compound solution to the γ-Al₂O₃ support dropwise until the pores of the support are completely filled (incipient wetness).

-

Drying: Dry the impregnated support in a muffle furnace at 120 °C for 4 hours in static air.[4][5]

-

Calcination: Transfer the dried catalyst to a tube furnace. Ramp the temperature to 600 °C at a rate of 1 °C/min and hold for 4 hours.[4]

-

Reduction (optional, for creating metallic Rh nanoparticles): Place the calcined catalyst in a quartz tube within a tube furnace. Expose the catalyst to a flow of 5% H₂ in N₂ at a high temperature (e.g., 500-900 °C) for a specified duration (e.g., 4 hours) to reduce the rhodium oxide species to metallic rhodium. The specific temperature and time will influence the final particle size.[4]

Protocol 2: Characterization of Supported Rhodium Catalysts

A. Hydrogen Chemisorption for Metal Dispersion and Particle Size Analysis

This technique is used to determine the percentage of rhodium atoms on the surface of the support that are accessible for catalysis.[4]

Equipment:

-

Chemisorption analyzer (e.g., Micromeritics ASAP 2020 Plus)

Procedure:

-

Sample Preparation: Place a known weight of the catalyst (e.g., 700-900 mg) in the analysis tube.[4]

-

Reduction: Reduce the catalyst in situ by flowing H₂ at 500 °C for 1 hour.[4]

-

Evacuation: Evacuate the sample at 500 °C for 2 hours to remove adsorbed hydrogen.[4]

-

Cooling: Cool the sample to 35 °C and maintain under vacuum for 1 hour.[4]

-

Analysis: Perform H₂ adsorption isotherm measurements at 35 °C.[4]

-

Calculation: Calculate the dispersion assuming a H/Rh stoichiometry of 1:1.[4]

B. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) of CO Adsorption

DRIFTS is a powerful technique to probe the nature of the rhodium species (e.g., single atoms vs. nanoparticles) on the catalyst surface.[4][5]

Equipment:

-

FTIR spectrometer with a DRIFTS accessory and a reaction cell.

Procedure:

-

Sample Preparation: Load the catalyst into the DRIFTS cell.

-

Pretreatment: Pretreat the catalyst under desired conditions (e.g., reduction in H₂ at 500 °C for 30 minutes).[5]

-

Background Spectrum: Record a background spectrum of the catalyst at the desired analysis temperature in an inert gas (e.g., He).

-

CO Adsorption: Introduce a flow of CO-containing gas mixture over the catalyst.

-

Spectral Acquisition: Record DRIFTS spectra at various temperatures or time intervals.

-

Data Analysis: Analyze the spectra for characteristic peaks. For example, peaks around 2100 cm⁻¹ and 2030 cm⁻¹ are indicative of Rh⁺(CO)₂ gem-dicarbonyl species on single-atom Rh sites, while a peak between 2040 and 2070 cm⁻¹ corresponds to linearly bound CO on Rh nanoparticles (Rh⁰–CO).[4][5]

Visualizations

Experimental Workflow for Catalyst Preparation

Caption: Workflow for Rh/γ-Al₂O₃ Catalyst Synthesis.

Logical Relationship of Catalyst Properties and Performance

Caption: Factors Influencing Catalyst Performance.

References

- 1. This compound | Johnson Matthey [matthey.com]

- 2. EP0505339A1 - Process of preparing this compound solution - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder [princetonpowder.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Rhodium Nitrate Solution from Rhodium Black

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium nitrate, Rh(NO₃)₃, is a key precursor in the synthesis of various rhodium-based catalysts and advanced materials.[1][2] Its application is prominent in automotive catalytic converters for exhaust gas purification and in the chemical industry for various catalytic processes.[1] This document provides a detailed protocol for the preparation of a stable this compound solution from rhodium black, a finely divided form of rhodium metal. The described method circumvents the chemical inertness of rhodium metal to direct dissolution in nitric acid by employing an intermediate conversion to rhodium hydroxide.[3][4]

Principle

Direct dissolution of rhodium black in nitric acid is not feasible due to the metal's high resistance to acid attack.[3] Therefore, a two-stage process is employed. First, rhodium black is digested in hot concentrated sulfuric acid to form rhodium(III) sulfate. Subsequently, the rhodium sulfate is converted to rhodium(III) hydroxide by precipitation with an alkali hydroxide. The purified rhodium(III) hydroxide readily dissolves in nitric acid to yield a stable rhodium(III) nitrate solution.[5][6][7][8]

Materials and Equipment

| Reagents | Equipment |

| Rhodium Black (commercially available or prepared) | Heating mantle with magnetic stirrer |

| Concentrated Sulfuric Acid (98%) | Quartz crucible or other heat-stable vessel |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 4 N) | Fume hood |

| Nitric Acid (e.g., 62%) | Filtration apparatus (e.g., Büchner funnel, filter paper) |

| Deionized Water | pH meter or pH indicator paper |

| Beakers and other standard laboratory glassware | |

| Personal Protective Equipment (goggles, gloves, lab coat) |

Experimental Protocol

Part 1: Conversion of Rhodium Black to Rhodium(III) Hydroxide

-

Safety First: All procedures should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. Concentrated acids and bases are highly corrosive.[9][10][11]

-

Digestion in Sulfuric Acid: In a heat-stable vessel such as a quartz crucible, carefully add rhodium black to concentrated sulfuric acid. The amount of rhodium black should be such that it can be fully dissolved in the acid upon heating.[6]

-

Heating: Heat the mixture to a temperature range of 260-330°C for a duration of 0.5 to 2.0 hours.[5][6] This step should be performed with caution due to the evolution of corrosive fumes. The strong oxidizing effect of hot, concentrated sulfuric acid converts the rhodium black into rhodium(III) sulfate.[6]

-

Cooling and Dilution: After the reaction is complete (indicated by the dissolution of the black solid), allow the solution to cool to room temperature. Carefully and slowly dilute the acidic solution with deionized water.

-

Precipitation of Rhodium(III) Hydroxide: While stirring, add an alkaline solution (e.g., 4 N NaOH or KOH) to the diluted rhodium sulfate solution until the pH reaches a neutral or slightly basic range (pH 7-9).[6] This will precipitate rhodium as rhodium(III) hydroxide, a gelatinous solid.

-

Isolation and Washing of the Precipitate: Separate the rhodium(III) hydroxide precipitate from the solution by filtration. Wash the precipitate thoroughly with hot deionized water (e.g., 90°C) to remove any residual sulfate and alkali metal ions.[1]

Part 2: Preparation of Rhodium(III) Nitrate Solution

-

Dissolution in Nitric Acid: Transfer the washed rhodium(III) hydroxide precipitate to a beaker. Add nitric acid (e.g., 62%) to the precipitate and stir until the solid is completely dissolved, forming a this compound solution.[5][6]

-

Concentration and Stabilization (Optional but Recommended): To obtain a more concentrated and stable solution, the this compound solution can be heated in a water bath (e.g., at 95°C) to reduce its volume.[1][7] This step is believed to accelerate the conversion of any intermediate compounds into the desired this compound, leading to a higher purity solution.[1][7]

-

Final Product: The resulting solution is a stable aqueous solution of rhodium(III) nitrate. The concentration can be determined by standard analytical techniques.

Quantitative Data Summary

| Parameter | Value | Reference |

| Digestion Temperature | 260 - 330 °C | [5][6] |

| Digestion Time | 0.2 - 2.0 hours (0.5 - 1.0 hour preferred) | [5][6] |

| Precipitation pH | 7 - 9 | [6] |

| Washing Water Temperature | 90 °C | [1] |

| Concentration Heating Temperature | 95 °C | [1] |

| Example Nitric Acid Concentration | 62 % | [6] |

| Reported Yield | Approximately 70% | [6] |

Experimental Workflow

Caption: Workflow for this compound Solution Preparation.

Safety and Handling

Rhodium(III) nitrate and its solutions are corrosive and oxidizing agents.[9][10] Contact with combustible materials may cause a fire.[10] Inhalation can cause corrosive injuries to the respiratory tract.[9][11] Ingestion can be harmful.[11] Always handle this chemical in a fume hood with appropriate personal protective equipment. Store in a cool, dry, well-ventilated area away from combustible materials.[10]

Stability and Storage

The this compound solution prepared by this method is reported to have good thermal stability and can be stored for extended periods at room temperature without decomposition or precipitation.[5][6] Store in a tightly sealed container.

Conclusion

This protocol details a reliable and reproducible method for the preparation of this compound solution from rhodium black. By converting the chemically inert rhodium black to a reactive rhodium hydroxide intermediate, a stable and high-purity this compound solution can be obtained for use in research, catalyst manufacturing, and other applications. Adherence to the described safety precautions is essential throughout the procedure.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rhodiummaster.com [rhodiummaster.com]

- 3. researchgate.net [researchgate.net]

- 4. goldrefiningforum.com [goldrefiningforum.com]

- 5. EP0349698A1 - Process for preparing this compound solution - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. EP0505339A1 - Process of preparing this compound solution - Google Patents [patents.google.com]

- 8. JPH0753583B2 - Method for producing this compound solution - Google Patents [patents.google.com]

- 9. Rhodium(III) nitrate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for Rhodium Nitrate in Homogeneous Catalysis for Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the "oxo" process, is a fundamental industrial reaction for the synthesis of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). This atom-economical process is catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective due to their high activity and selectivity under mild conditions. While various rhodium precursors are utilized, rhodium(III) nitrate offers a readily available and water-soluble option for the in situ generation of active catalytic species.

These application notes provide an overview of the use of rhodium nitrate as a catalyst precursor in homogeneous hydroformylation, detailing experimental protocols, presenting quantitative data from representative systems, and illustrating the underlying catalytic cycle and experimental workflow.

Catalyst Formation and Mechanism

Rhodium(III) nitrate can be used to generate the active rhodium(I) catalyst in situ. Under hydroformylation conditions (elevated temperature and pressure in the presence of syngas and phosphine ligands), the rhodium(III) is reduced to the catalytically active rhodium(I) species, typically a hydridocarbonylphosphine rhodium(I) complex.

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle[1][2][3][4][5]:

Data Presentation: Performance of Rhodium-Catalyzed Hydroformylation of 1-Octene

The following tables summarize representative data for the hydroformylation of 1-octene using various rhodium-based catalytic systems. While not directly initiated from this compound, this data provides valuable insights into the effects of different ligands and reaction conditions on catalyst performance.

Table 1: Effect of Phosphine Ligand on 1-Octene Hydroformylation

| Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | n/i Ratio | Reference |